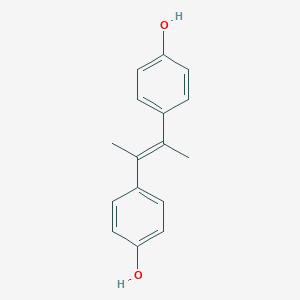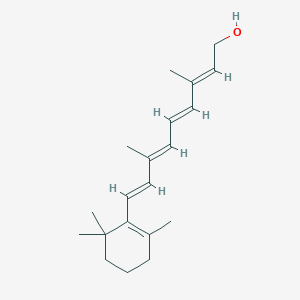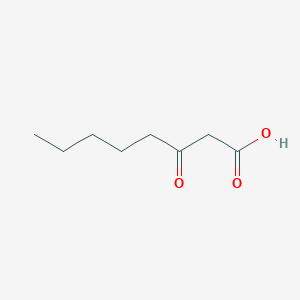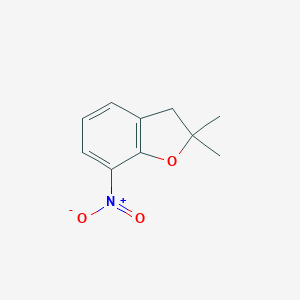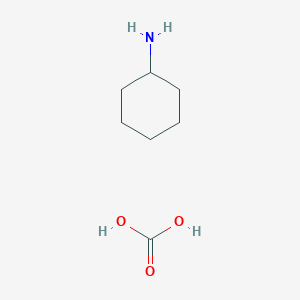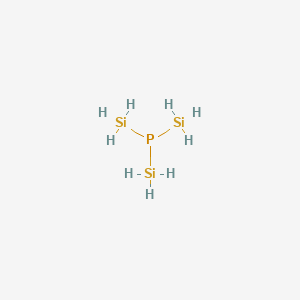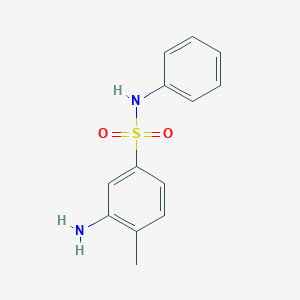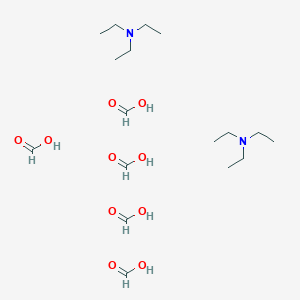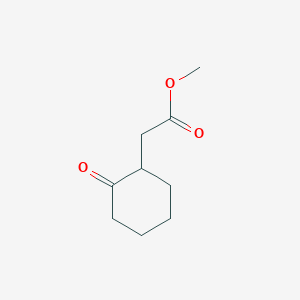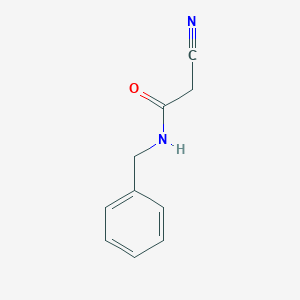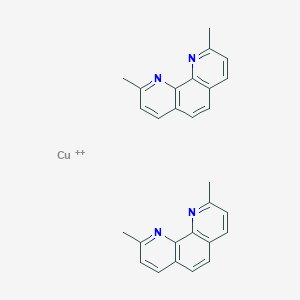
铜-新亚铜络合物
描述
Copper-neocuproine complex is a compound that has been widely studied for various applications . Neocuproine, also known as 2,9-dimethyl-1,10-phenanthroline, forms a complex with copper (II) ions . This complex is highly selective for copper (I), resulting in a deep orange-red color . It has been used in various fields, including as a redox catalyst in chemical reactions and as a chromogenic oxidant in biosensors .
Synthesis Analysis
The synthesis of the Copper-neocuproine complex involves the use of hydrazine hydrate, which accelerates the formation of the complex . In one study, a potentiometric titration technique was used to determine the protonation constants of neocuproine and bioactive ligands . The stability constants of the binary and ternary copper (II) complexes were computed from the potentiometric titration data .
Molecular Structure Analysis
The molecular structure of the Copper-neocuproine complex involves the coordination of copper (II) ions with neocuproine . The protonation constants of neocuproine and bioactive ligands, as well as their stability constants of the binary and ternary copper (II) complexes, were determined using a potentiometric titration technique .
Chemical Reactions Analysis
The Copper-neocuproine complex has been used as a redox catalyst in the synthesis of diimine by oxidation of hydrazine hydrate . This technique has been successfully applied in the reduction of alkynes . The complex also plays a role in the colorimetric reaction between reduced nicotinamide adenine dinucleotide (NADH) and a copper (II) neocuproine complex as a chromogenic oxidant .
Physical and Chemical Properties Analysis
The Copper-neocuproine complex has a deep orange-red color . It has a high redox potential, which makes it an ideal redox catalyst in chemical reactions .
科学研究应用
水样分析: Yamini 和 Tamaddon (1999) 的一项研究开发了一种使用铜-新亚铜络合物萃取、预浓缩和测定水样中铜的方法。该方法显示出超过 99% 的萃取效率和 0.12 ppb 的检测限,表明其在不同水样中痕量铜分析中的有效性 (Yamini & Tamaddon, 1999).
毒性研究: Zhu 和 Chevion (2000) 发现铜-新亚铜络合物可以显着影响某些化合物(如 2,4,5-三氯苯酚)的毒性。他们的研究表明该络合物在生物系统中的潜在作用,以及使用时需要谨慎 (Zhu & Chevion, 2000).
食用油分析: Dorehgiraee、Pourabdollah 和 Ghanei-Motlagh (2018) 介绍了一种使用新亚铜测定油样中铜含量的新方法。该方法突出了络合物在食品工业中的应用,尤其是在测量食用油中铜含量方面的应用 (Dorehgiraee, Pourabdollah, & Ghanei-Motlagh, 2018).
金属样品分析: White (1959) 应用铜-新亚铜络合物测定钇金属中的铜。这项研究表明了其在冶金领域评估痕量金属杂质方面的实用性 (White, 1959).
血糖测定: Brown (1961) 描述了在血糖测定的“超”微量技术中使用新亚铜,表明其在临床化学和诊断应用中的潜力 (Brown, 1961).
流动注射分析: Teshima、Itabashi 和 Kawashima (1993) 开发了一种反向流动注射分析方法,用于测定络合剂的痕量,使用铜(I)-新亚铜络合物。这项研究强调了络合物在分析化学中的应用 (Teshima, Itabashi, & Kawashima, 1993).
作用机制
安全和危害
The safety data sheet for the Copper-neocuproine complex advises against its use for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
未来方向
The Copper-neocuproine complex has potential applications in various fields. Its use as a redox catalyst in chemical reactions and as a chromogenic oxidant in biosensors suggests potential future directions for research and development . Further studies could explore its potential applications in other areas, such as medicine and environmental science.
属性
IUPAC Name |
copper;2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZVDXJVMOGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24CuN4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164094 | |
| Record name | Copper-neocuproine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14875-91-3 | |
| Record name | Copper-neocuproine complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper-neocuproine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the copper-neocuproine complex facilitate trace analysis of copper?
A1: The copper-neocuproine complex exhibits strong adsorption onto mercury electrode surfaces. [, ] This property enables its use in electrochemical techniques like polarography. When copper(II) ions react with neocuproine, they form a complex that adsorbs onto the electrode, generating a measurable reduction peak. The intensity of this peak directly correlates with the copper concentration in the sample. []
Q2: What are the advantages of using the copper-neocuproine complex for copper analysis?
A2: The copper-neocuproine complex offers high sensitivity for copper detection. Research demonstrates a detection limit as low as 1.2 × 10⁻⁸ mol/L using polarographic methods. [] Furthermore, the method exhibits good linearity within a specific concentration range, making it suitable for quantifying trace amounts of copper in various matrices like food and water samples. []
Q3: Can you provide an example of a real-world application of this complex in analytical chemistry?
A3: Researchers successfully employed the copper-neocuproine complex to pinpoint the source of an occupational nitric acid accident. [] By analyzing samples from the workroom using a method based on this complex and atomic absorption spectrophotometry, they determined elevated nitrate levels (0.1-0.2%) compared to blanks (<0.02%). This finding supported their hypothesis regarding the accident's origin. []
Q4: What research is being done to expand the applications of the copper-neocuproine complex?
A4: Current research explores the use of the copper-neocuproine complex in chemically modified electrodes. [] Specifically, scientists are investigating its incorporation into carbon ink electrodes to develop new methods for antioxidant quantification. [] This highlights the ongoing efforts to leverage this complex's unique properties in diverse analytical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



